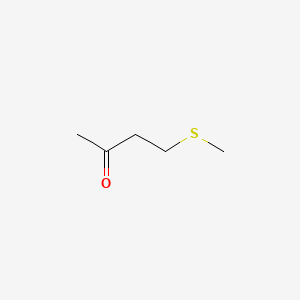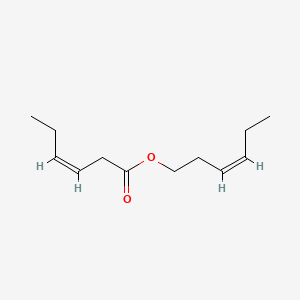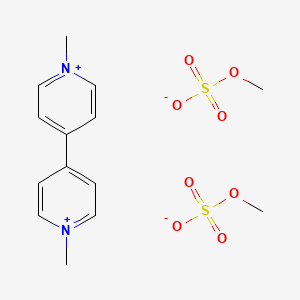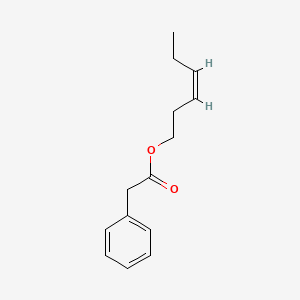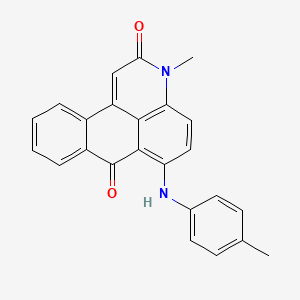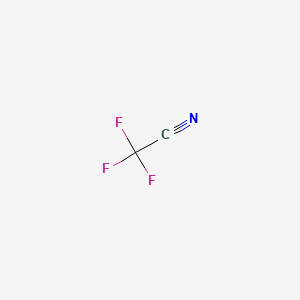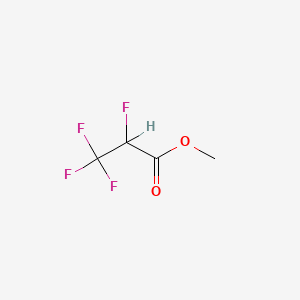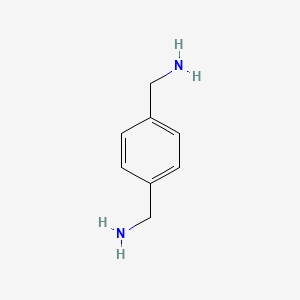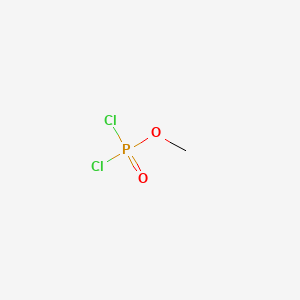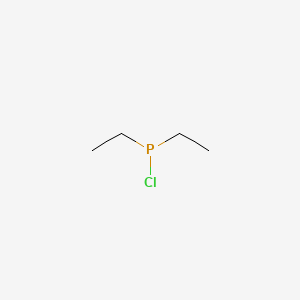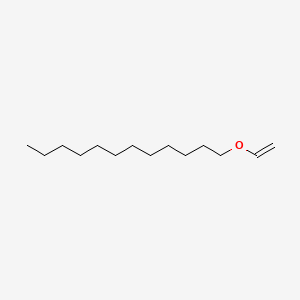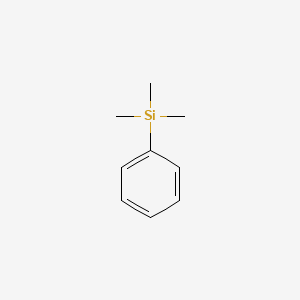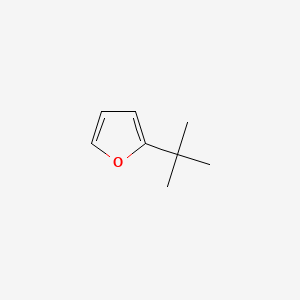
2-tert-Butylfuran
Vue d'ensemble
Description
2-tert-Butylfuran is an organic compound with the molecular formula C8H12O. It is a derivative of furan, characterized by the presence of a tert-butyl group at the second position of the furan ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-Butylfuran typically involves the alkylation of furan with tert-butyl halides. One common method is the reaction of furan with tert-butyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the tert-butyl halide .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or nickel, can also enhance the efficiency of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions: 2-tert-Butylfuran undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound-3,4-dione using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 2-tert-butyl-2,3-dihydrofuran using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).
Major Products Formed:
Oxidation: this compound-3,4-dione.
Reduction: 2-tert-butyl-2,3-dihydrofuran.
Substitution: Various halogenated, nitrated, and sulfonated derivatives.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2-tert-Butylfuran involves its interaction with various molecular targets and pathways. In biological systems, it is believed to disrupt the cell membrane integrity of microorganisms, leading to cell lysis and death. The compound may also inhibit key enzymes involved in microbial metabolism, further contributing to its antimicrobial effects .
Comparaison Avec Des Composés Similaires
- 2-Butylfuran
- 2-Ethylfuran
- 2,3-Dimethylfuran
- 2-Pentylfuran
Comparison: 2-tert-Butylfuran is unique due to the presence of the bulky tert-butyl group, which imparts steric hindrance and affects its reactivity compared to other furan derivatives. This steric effect can influence the compound’s chemical behavior, making it less reactive in certain substitution reactions but more selective in others. Additionally, the tert-butyl group can enhance the compound’s lipophilicity, potentially improving its bioavailability in biological applications .
Propriétés
IUPAC Name |
2-tert-butylfuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-8(2,3)7-5-4-6-9-7/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGQBONSBNSNYIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50220675 | |
| Record name | 2-tert-Butylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50220675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7040-43-9 | |
| Record name | 2-tert-Butylfuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007040439 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-tert-Butylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50220675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-tert-Butylfuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2-tert-butylfuran often used in Diels-Alder reactions with indole arynes?
A: this compound acts as a reactive diene in Diels-Alder reactions. Research indicates that the regioselectivity of its cycloaddition with 6,7-indole arynes is significantly influenced by the substituents present on the indole ring. [, ] This makes it a valuable tool for exploring the reactivity and regiochemical outcomes of these aryne systems.
Q2: What interesting regioselectivity trend has been observed in the reaction of 6,7-indole arynes with this compound?
A: Studies using a variety of substituted 6,7-dibromoindoles as precursors to the corresponding arynes revealed a surprising trend. While one might expect the steric bulk of the tert-butyl group in this compound to favor the sterically less hindered regioisomer in the Diels-Alder cycloaddition, the presence of a substituent at the 3-position of the indole ring, and particularly an aryl substituent, actually favors the formation of the contrasteric regioisomer. [] This highlights the importance of electronic factors in governing the regiochemistry of these reactions.
Q3: Are there any studies on the synthesis of halogenated derivatives of this compound?
A: Yes, research has explored the synthesis and subsequent phosphorylation of various halomethyl derivatives of this compound. [, ] These derivatives are valuable building blocks for further synthetic transformations.
Q4: Besides its use in reactions with indole arynes, what other applications of this compound are documented in the provided research?
A4: The research primarily focuses on using this compound as a reagent in exploring indole aryne chemistry. Further studies may explore its broader applications in other synthetic transformations.
Q5: What computational chemistry studies have been conducted related to this compound and its reactions?
A: While the provided research doesn't detail computational studies specifically on this compound itself, it mentions the use of ab initio calculations to understand the polarized nature of 6,7-indole arynes. [] These calculations likely involved modeling the interactions between the aryne and this compound during the Diels-Alder reaction.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


